molecular formula C12H18N2 B148959 1-(4-Methylbenzyl)piperazine CAS No. 23173-57-1

1-(4-Methylbenzyl)piperazine

Cat. No.: B148959
CAS No.: 23173-57-1
M. Wt: 190.28 g/mol
InChI Key: RNAXUUAJNMDESG-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)piperazine is a piperazine derivative with the molecular formula C₁₂H₁₈N₂ and an average molecular mass of 190.290 g/mol . Structurally, it consists of a piperazine ring substituted with a 4-methylbenzyl group. This compound is part of a broader class of arylpiperazines, which are known for their diverse pharmacological activities, including interactions with serotonin (5-HT) receptors, dopamine transporters, and adrenoceptors.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11-2-4-12(5-3-11)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAXUUAJNMDESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945847
Record name 1-[(4-Methylphenyl)methyl]piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23173-57-1
Record name 1-[(4-Methylphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Methylbenzyl)piperazine
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Preparation Methods

Reaction Conditions and Solvent Systems

In a representative procedure, piperazine is dissolved in a polar aprotic solvent such as dichloromethane or methanol. A stoichiometric equivalent of 4-methylbenzyl chloride or bromide is added dropwise under inert conditions. To mitigate side reactions such as over-alkylation, a base like sodium carbonate or triethylamine is introduced to neutralize the hydrogen halide byproduct. The reaction mixture is stirred at room temperature or under mild reflux (40–60°C) for 6–12 hours.

For instance, a study utilizing methanol as the solvent reported a yield of 70–95% for analogous piperazine derivatives. The choice of solvent significantly impacts reaction efficiency: methanol facilitates better solubility of reactants, while dichloromethane minimizes unwanted solvolysis.

Catalysts and Optimization

Recent advancements have explored the use of phase-transfer catalysts, such as tetrabutylammonium bromide, to enhance reaction rates. These catalysts improve the interfacial interaction between the aqueous and organic phases, particularly in biphasic systems. Optimization studies indicate that molar ratios of piperazine to 4-methylbenzyl halide exceeding 1:1.2 reduce di-alkylation byproducts. Post-reaction workup typically involves filtration to remove insoluble salts, followed by solvent evaporation and recrystallization from isopropanol or hexanes.

Reductive Amination Approaches

Reductive amination offers an alternative route to MBZP, particularly when starting from 4-methylbenzaldehyde and piperazine. This method involves the formation of an imine intermediate, which is subsequently reduced to the corresponding amine.

Hydrogenation Conditions

In a protocol adapted from catalytic hydrogenation techniques, 4-methylbenzaldehyde and piperazine are combined in methanol with a palladium-on-carbon (Pd/C) catalyst. The mixture is subjected to hydrogen gas at 60–130°C and 3–5 bar pressure. The reaction achieves completion within 4–6 hours, yielding MBZP with minimal residual aldehyde.

A key advantage of this method is its compatibility with methanol as the primary solvent, which simplifies product isolation. However, the requirement for high-pressure equipment limits its scalability compared to alkylation methods.

Solid-Phase Synthesis Techniques

Solid-phase synthesis has emerged as a viable strategy for producing MBZP in high purity, particularly for pharmaceutical applications. This approach immobilizes piperazine on a resin, enabling stepwise functionalization and simplified purification.

Resin Functionalization and Cleavage

Piperazine is anchored to a Wang resin via its secondary amine group using a linker such as hydroxymethylphenoxyacetic acid (HMPA). The immobilized piperazine is then treated with 4-methylbenzyl bromide in dimethylformamide (DMF) at 50°C for 24 hours. After washing to remove unreacted reagents, the product is cleaved from the resin using trifluoroacetic acid (TFA). This method achieves yields exceeding 80% with >95% purity, as confirmed by HPLC analysis.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the three primary methods:

Method Yield Purity Reaction Time Key Advantage
Alkylation70–95%90–98%6–12 hoursScalability, low cost
Reductive Amination60–75%85–92%4–6 hoursHigh selectivity
Solid-Phase Synthesis80–90%>95%24 hoursHigh purity, minimal byproducts

Alkylation remains the preferred industrial-scale method due to its cost-effectiveness and straightforward setup. In contrast, solid-phase synthesis is favored for small-scale, high-purity applications, such as drug discovery .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Stability

1-(4-Methylbenzyl)piperazine has a molecular formula of C12H18N2C_{12}H_{18}N_{2} and a molecular weight of 190.29 g/mol. It exhibits a melting point range of 37°C to 41°C and is classified as a weak base due to the nitrogen atoms in its piperazine ring . Studies have shown that MBZP demonstrates significant stability in human blood, retaining over 70% of its concentration after 12 months under various storage conditions, making it a reliable candidate for further research .

Antimicrobial Activity

Research indicates that MBZP possesses notable antimicrobial properties. It has been predicted to inhibit Bacillus cereus, a common pathogenic bacterium, due to its unique chemical structure. The compound's interactions with specific protein sites enhance its potential as an antibacterial agent .

Anticancer Properties

MBZP derivatives have shown promise in cancer research. For instance, compounds derived from piperazine structures have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that certain piperazine benzimidazole derivatives exhibited significant reductions in cell migration and increased cytotoxicity compared to standard treatments like albendazole .

Neuropharmacological Effects

The compound also plays a role in neuropharmacology. Studies on similar piperazine derivatives have indicated potential effects on memory acquisition and consolidation in animal models, suggesting that MBZP may influence cognitive functions .

Synthesis of Bioactive Compounds

MBZP serves as a synthetic intermediate in the production of several bioactive compounds:

  • 3-Desmethyl 4-Methyl Meclizine Dihydrochloride : This metabolite of Meclizine is utilized as an antiemetic agent .
  • Inhibitors of Acetylcholinesterase (AChE) : These inhibitors are crucial in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing neurotransmission .

Agricultural Applications

The incorporation of piperazine structures into agrochemical formulations has led to the development of new fungicides. Research has shown that modified piperazine derivatives exhibit enhanced fungicidal activity against soil-borne phytopathogens, which could pave the way for eco-friendly agricultural practices .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Predicted inhibition of Bacillus cereus; potential as an antibacterial agent.
Anticancer Properties Piperazine derivatives showed significant cytotoxicity against MDA-MB 231 and U87 MG cell lines.
Neuropharmacological Effects Influence on memory acquisition and consolidation observed in animal models.
Synthesis of Bioactive Compounds Used as an intermediate for synthesizing antiemetic agents and AChE inhibitors.
Agricultural Applications Development of new eco-friendly fungicides with enhanced activity against pathogenic fungi.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)piperazine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to enhanced neurotransmission. This mechanism is particularly relevant in the treatment of conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Piperazine derivatives vary in their aromatic substituents, which critically influence receptor selectivity and biological activity. Key structural analogs include:

Compound Substituent Position & Group Key Structural Features
1-(4-Methylbenzyl)piperazine 4-methylbenzyl on N1 of piperazine Electron-donating methyl group enhances lipophilicity
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃ on phenyl ring Strong electron-withdrawing CF₃ group increases 5-HT1B selectivity
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl on phenyl ring Moderate electron-withdrawing Cl group; dual 5-HT1B/1C activity
Benzylpiperazine (BZP) Unsubstituted benzyl group Non-selective serotonergic/dopaminergic effects
1-(4-Chlorobenzhydryl)piperazine derivatives 4-Cl on benzhydryl moiety Bulky substituents linked to cytotoxicity in cancer cells

Structural data sourced from .

The 4-methylbenzyl group in this compound distinguishes it from TFMPP (3-CF₃) and mCPP (3-Cl), which have electron-withdrawing substituents that enhance receptor binding specificity.

Pharmacological Comparison

Serotonin Receptor Selectivity

Piperazine derivatives exhibit subtype-specific affinity for 5-HT receptors:

  • TFMPP :
    • 65-fold selectivity for 5-HT1B over 5-HT1A receptors in rat frontal cortex .
    • Reduces locomotor activity in rats via 5-HT1B/1C activation, blocked by 5-HT antagonists like metergoline .
  • mCPP :
    • Dual activity at 5-HT1B and 5-HT1C receptors; suppresses locomotion in rats, potentiated by 5-HT neuron destruction .
    • Induces discriminative stimulus effects distinct from 5-HT1A agonists (e.g., buspirone) .
  • This compound :
    • Predicted to have lower 5-HT1B selectivity compared to TFMPP due to the absence of electron-withdrawing groups.

Adrenoceptor and Dopaminergic Activity

  • BZP and TFMPP: BZP acts as a dopamine/norepinephrine reuptake inhibitor, while TFMPP lacks significant adrenoceptor activity .
  • Buspirone analogs: Piperazine derivatives like gepirone show weak α1-adrenoceptor affinity but tissue-dependent intrinsic efficacy (e.g., vasoconstriction in rat aorta) .

Cytotoxicity and Therapeutic Potential

  • 1-(4-Chlorobenzhydryl)piperazine derivatives :
    • Exhibit IC₅₀ values < 50 μM against liver (HepG2), breast (MCF7), and colon (HCT-116) cancer cells .
    • Structural analogs with bulky aromatic groups (e.g., 4-chlorobenzhydryl) show enhanced cytotoxicity due to improved DNA intercalation or topoisomerase inhibition .

Biological Activity

1-(4-Methylbenzyl)piperazine (MBZP) is a synthetic compound that has garnered attention for its diverse biological activities, particularly in pharmacology and toxicology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by a methylbenzyl group attached to the piperazine ring. Its chemical structure can be represented as follows:

C11H16N CAS No 23173 57 1 \text{C}_{11}\text{H}_{16}\text{N}\quad \text{ CAS No 23173 57 1 }

This compound exhibits properties typical of piperazine derivatives, including potential interactions with various neurotransmitter systems.

Receptor Interactions

MBZP has been shown to interact with multiple receptors in the central nervous system, primarily affecting dopaminergic and serotonergic pathways. It exhibits affinity for:

  • Dopamine D4 receptors : This interaction is significant as it may contribute to both therapeutic and adverse effects associated with dopaminergic modulation .
  • Serotonin receptors : Studies indicate that MBZP increases serotonin levels, which can lead to entactogenic effects but also poses risks for serotonin syndrome at high doses .

Enzyme Inhibition

Research indicates that MBZP acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for neurotransmitter regulation. This inhibition may enhance cholinergic signaling, potentially benefiting cognitive functions but also increasing the risk of cholinergic toxicity .

Pharmacological Studies

  • Antileukemic Activity : A study explored the effects of piperazine derivatives, including MBZP, on K562 leukemic cells. The compound exhibited necroptotic cell death mechanisms, suggesting potential applications in cancer therapy .
  • Toxicological Assessments : Advanced toxicological evaluations have identified low to moderate risks associated with MBZP. The compound's predicted LD50 values range significantly based on administration routes, indicating variable toxicity profiles .
  • Cytotoxicity and Antidiabetic Potential : In vitro studies have demonstrated that MBZP derivatives possess low cytotoxicity while showing promise as antidiabetic agents through inhibition of key metabolic enzymes .

Study on K562 Cells

In a notable study involving K562 cells, MBZP was found to induce necroptosis via activation of specific signaling pathways without significant involvement of caspase activation. This mechanism highlights the potential for developing necroptosis-inducing agents as novel cancer therapies .

Toxicity Profile Analysis

A comprehensive analysis of MBZP's toxicity revealed that while it has a moderate safety profile in terms of acute toxicity, there are concerns regarding its effects on the cardiovascular system and potential for neurotoxicity due to its interaction with dopamine and serotonin pathways .

Data Tables

Biological ActivityMechanismReference
AntileukemicNecroptosis induction in K562 cells
AChE InhibitionEnhanced cholinergic signaling
Serotonin IncreasePotential for serotonin syndrome
CytotoxicityLow cytotoxicity in antidiabetic assays

Q & A

Q. Methodological Answer :

  • Raman Microspectroscopy : Optimal parameters include 20 mW laser power and 128–256 scans to resolve isomers. Multivariate analysis (PCA/LDA) differentiates structural analogs with >99% variance explained by principal components .
  • NMR Spectroscopy : 1^1H-NMR distinguishes substituent positions (e.g., methyl group at δ 2.31 ppm) .
  • GC-MS : Used in tandem with internal standards (e.g., p-tolylpiperazine) for quantitative analysis in complex matrices like hair samples .

Basic: How is the pharmacological activity of this compound derivatives evaluated in vitro?

Q. Methodological Answer :

  • Receptor Binding Assays : For CB2 receptor antagonists (e.g., compound 25 in ), competitive binding assays using 3^3H-labeled ligands (e.g., CP-55,940) are performed. IC50_{50} values are calculated via nonlinear regression .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (1–100 µM) .
  • Enzyme Inhibition : Carbonic anhydrase inhibition is measured via stopped-flow CO2_2 hydration, with Ki values derived from Lineweaver-Burk plots .

Advanced: How can structural isomers of this compound be differentiated using spectroscopic data?

Methodological Answer :
Isomers (e.g., ortho vs. para substituents) are resolved via:

  • Raman-PCA/LDA : For trifluoromethylphenyl-piperazine isomers, PCA reduces dimensionality, followed by LDA to separate groups. PC3 explains 99% variance for chlorophenyl analogs .
  • 13^13C-NMR Chemical Shifts : Aromatic carbons show distinct shifts (e.g., 4-methylbenzyl vs. 3-methylbenzyl derivatives differ by 2–5 ppm) .
    Table: Key Raman Peaks for Isomers
Substituent PositionRaman Shift (cm1^{-1})Intensity
4-Methylbenzyl1605, 1180High
3-Methylbenzyl1580, 1220Moderate

Advanced: What strategies optimize the structure-activity relationship (SAR) for this compound derivatives?

Q. Methodological Answer :

  • Aromatic Substitution : Introducing electron-withdrawing groups (e.g., Cl, CF3_3) at the phenyl ring enhances receptor affinity. For example, 4-chlorophenyl analogs show 10-fold higher CB2 binding than unsubstituted derivatives .
  • Piperazine Modifications : Acylation (e.g., benzoyl groups) improves metabolic stability. Coupling reactions with benzoic acids (HBTU/TEA in DMF) yield analogs with IC50_{50} values < 1 µM in kinase assays .
  • Crystallography : X-ray structures (e.g., CCDC 1942579) guide steric adjustments. Disordered aroyl rings in chlorobenzoyl derivatives require occupancy refinement .

Advanced: How can contradictory data in pharmacological studies be resolved?

Q. Methodological Answer :

  • Multivariate Analysis : Conflicting receptor binding data (e.g., serotonin vs. dopamine transporter affinity) are resolved using PCA to identify outlier variables .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) reconcile discrepancies between in vitro and in silico results. For CB2 antagonists, binding poses correlate with ΔG values (±1 kcal/mol) .
  • Meta-Analysis : Pooled data from heterogeneous studies (e.g., differing IC50_{50} protocols) are normalized using Z-score transformations .

Advanced: What methodologies assess the metabolic stability of this compound derivatives?

Q. Methodological Answer :

  • Liver Microsomal Assays : Incubate compounds with rat/human microsomes (1 mg/mL) and NADPH. Monitor degradation via HPLC at 254 nm. Half-life (t1/2_{1/2}) > 60 min indicates high stability .
  • CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4: BD-MBFC) quantify IC50_{50} values. Derivatives with <50% inhibition at 10 µM are prioritized .
  • Plasma Stability : Incubate in human plasma (37°C, 24 h). LC-MS/MS quantifies parent compound loss (<20% degradation preferred) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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